Defluoro Hydroxy AM-694
Defluoro Hydroxy AM-694
AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the central CB1 and peripheral CB2 receptors, respectively. AM694 N-(5-hydroxypentyl) metabolite is an expected urinary metabolite of AM694, based on the known metabolism of similar compounds. Its biological actions are unknown. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
335160-94-6
VCID:
VC0141734
InChI:
InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2
SMILES:
C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I
Molecular Formula:
C20H20INO2
Molecular Weight:
433.3 g/mol
Defluoro Hydroxy AM-694
CAS No.: 335160-94-6
Cat. No.: VC0141734
Molecular Formula: C20H20INO2
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the central CB1 and peripheral CB2 receptors, respectively. AM694 N-(5-hydroxypentyl) metabolite is an expected urinary metabolite of AM694, based on the known metabolism of similar compounds. Its biological actions are unknown. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 335160-94-6 |
| Molecular Formula | C20H20INO2 |
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | [1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone |
| Standard InChI | InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2 |
| Standard InChI Key | ANKXCGVBVVLGAE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator